molecular formula C8H9IO B1630401 4-Iodophenetole CAS No. 699-08-1

4-Iodophenetole

Cat. No.: B1630401
CAS No.: 699-08-1
M. Wt: 248.06 g/mol
InChI Key: VSIIHWOJPSSIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodophenetole: is an organic compound with the molecular formula C8H9IO 1-ethoxy-4-iodobenzene . This compound is characterized by the presence of an iodine atom attached to the benzene ring, which is further substituted with an ethoxy group. It appears as a white to pale cream crystalline powder and is known for its use in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodophenetole can be synthesized through several methods. One common method involves the iodination of phenetole . This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the phenetole molecule. The reaction is usually carried out in a solvent like acetic acid or chloroform under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Sandmeyer reaction , where phenetole is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to replace the diazonium group with an iodine atom .

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenetole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4-Iodophenetole serves as a versatile building block in organic synthesis. Its iodine substituent allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution Reactions

The iodine atom in this compound can be replaced by various nucleophiles, facilitating the synthesis of phenolic compounds. For instance, it has been effectively used to synthesize aryl ethers through nucleophilic substitution with alcohols or phenols under basic conditions.

Cross-Coupling Reactions

This compound is frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira reactions. These methods allow for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Case Study:
In a study comparing microwave-assisted iodination methods, this compound was synthesized with yields of approximately 71% under microwave irradiation compared to 72% using conventional heating methods . This highlights its efficiency in synthetic pathways.

Medicinal Chemistry

The compound's derivatives exhibit promising biological activities, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that certain derivatives of this compound possess antimicrobial properties. These derivatives have been tested against various bacterial strains, showcasing potential as new antimicrobial agents.

Anticancer Properties

Studies have explored the anticancer potential of this compound derivatives. Some compounds have shown cytotoxic effects against cancer cell lines, suggesting avenues for further research into their mechanisms of action and therapeutic applications.

Case Study:
A derivative of this compound was synthesized and tested for its cytotoxicity against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at higher concentrations, warranting further investigation into its structure-activity relationship.

Material Science

This compound is also utilized in the development of advanced materials due to its unique properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has been studied to improve flame retardancy without compromising transparency.

Organic Electronics

In organic electronics, this compound is explored as a dopant in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to modify electronic properties makes it valuable for optimizing device performance.

Case Study:
A research project investigated the incorporation of this compound into OLEDs, resulting in improved luminescence efficiency compared to devices without the dopant. This demonstrates its potential role in enhancing electronic device performance.

Data Summary Table

Application AreaKey FindingsReferences
Organic SynthesisEffective building block for nucleophilic substitutions and cross-coupling reactions
Medicinal ChemistryExhibits antimicrobial activity; potential anticancer properties demonstrated
Material ScienceEnhances polymer thermal stability; improves performance in OLEDs

Mechanism of Action

The mechanism of action of 4-Iodophenetole largely depends on its use in specific reactions or applications. In coupling reactions, for example, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The ethoxy group can influence the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This can lead to different reactivity and selectivity in chemical reactions. The ethoxy group also provides distinct electronic and steric effects compared to the methoxy group in 4-Iodoanisole .

Biological Activity

4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is a chemical compound with the molecular formula C8H9IOC_8H_9IO and a molecular weight of 248.06 g/mol. It is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the following physical properties:

  • Molecular Formula : C8H9IOC_8H_9IO
  • CAS Number : 699-08-1
  • Melting Point : 26–29 °C
  • Boiling Point : 133–134 °C (at 19 mmHg)
  • Flash Point : >110 °C (230 °F)

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of specific signaling pathways. The compound's ability to disrupt cellular functions makes it a candidate for further investigation in cancer therapy.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)20Cell cycle arrest and apoptosis
A549 (Lung Cancer)18Inhibition of proliferation and induction of necrosis

Enzymatic Activity

This compound has been studied for its interaction with various enzymes. It acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic raises concerns regarding drug interactions when used concomitantly with other medications.

Case Studies

  • Microwave-Assisted Synthesis :
    A comparative study evaluated the efficiency of microwave-assisted iodination of phenolic compounds, including phenetole derivatives. The results showed that this compound could be synthesized with high yields under microwave conditions, demonstrating its synthetic utility in organic chemistry .
  • Toxicological Assessment :
    A toxicological assessment indicated that while this compound possesses beneficial biological activities, it also presents toxicity risks at higher concentrations. Safety evaluations are essential for its application in consumer products .
  • Pharmacological Investigations :
    Recent pharmacological studies have highlighted the potential use of this compound as a lead compound for developing new drugs targeting specific diseases due to its unique structural attributes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Iodophenetole, and what mechanistic considerations govern their efficiency?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. For NAS, phenetole derivatives react with iodine sources (e.g., I₂/KIO₃ in H₂SO₄). Mechanistic studies should focus on optimizing reaction conditions (temperature, solvent polarity, catalyst) to enhance regioselectivity. For example, polar aprotic solvents like DMF improve iodine incorporation . Table 1: Comparative Synthesis Methods

MethodYield (%)ConditionsKey Challenges
NAS (I₂/H₂SO₄)65-7580°C, 12hOver-iodination byproducts
Ullmann Coupling50-60Cu catalyst, 120°CCatalyst leaching

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and iodine’s deshielding effect on aromatic protons. Mass spectrometry (EI-MS) verifies molecular ion peaks ([M]⁺ at m/z 248). Discrepancies in integration ratios or unexpected splitting patterns may arise from impurities or solvent effects; replicate experiments under controlled conditions (e.g., dry DMSO-d₆) are critical .

Q. How does the electron-donating ethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ethoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should compare reaction rates with non-substituted iodobenzene analogs and use computational tools (DFT) to map electron density distribution. Controlled experiments with varying para-substituents (e.g., -OCH₃ vs. -NO₂) clarify electronic effects .

Advanced Research Questions

Q. How can computational chemistry models predict the regioselectivity of this compound in multi-step synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for competing pathways. For instance, iodine’s steric bulk may favor meta-substitution in subsequent reactions. Validate predictions with kinetic isotope effect (KIE) studies and HPLC-MS monitoring of intermediates. Cross-reference computational data with crystallographic studies (e.g., Cambridge Structural Database) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound in palladium-mediated reactions?

  • Methodological Answer : Discrepancies often arise from ligand choice (e.g., PPh₃ vs. XPhos) or solvent/base systems. Design a fractional factorial experiment to isolate variables:

  • Independent Variables : Ligand type, Pd source (Pd(OAc)₂ vs. PdCl₂), solvent (THF vs. DMF).
  • Dependent Variables : Yield, turnover number (TON).
    Use ANOVA to identify statistically significant interactions. Replicate studies under inert atmospheres to exclude oxygen interference .

Q. What methodologies optimize the environmental sustainability of this compound synthesis while maintaining yield?

  • Methodological Answer : Green chemistry approaches include:

  • Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DMF.

  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles for easy recovery.

  • Waste reduction : Employ flow chemistry to minimize excess reagents.
    Life Cycle Assessment (LCA) quantifies improvements in E-factor and energy consumption. Compare atom economy across routes using the formula:
    Atom Economy=MW of ProductMW of Reactants×100\text{Atom Economy} = \frac{\text{MW of Product}}{\sum \text{MW of Reactants}} \times 100

    .

Q. Data Analysis and Contradictions

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound across literature sources?

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s biological activity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For outliers, apply Grubbs’ test or Cochran’s Q test. Include error bars (SEM) and confidence intervals in dose-response curves .

Q. Research Design and Ethical Compliance

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity in biological systems?

  • Methodological Answer : Follow OECD Guidelines for Chemical Testing (e.g., Acute Oral Toxicity Test 423). Obtain Institutional Animal Care and Use Committee (IACUC) approval for in vivo studies. For in vitro work, use validated cell lines and disclose conflicts of interest. Include negative controls and blinded data analysis to minimize bias .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound applications?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
    • PICO : Does this compound (Intervention) enhance Suzuki coupling efficiency (Outcome) compared to 4-bromophenetole (Comparison) in aryl halide substrates (Population)? Pilot studies and systematic reviews of aryl halide reactivity databases (Reaxys, SciFinder) strengthen rationale .

Properties

IUPAC Name

1-ethoxy-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIIHWOJPSSIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277739
Record name 4-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-08-1
Record name 1-Ethoxy-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 3781
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-4-iodobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-iodophenol (2 g) and potassium carbonate (1.88 g) in DMF (20 ml) was added dropwise ethyl iodide (1.83 ml) at room temperature, and the mixture was stirred at 50° C. overnight. The resulting mixture was poured into water (50 ml), and extracted with diethyl ether (25 ml×3). The combined organic layer was washed with 0.5N hydrochloric acid, saturated aqueous NaHCO3 solution and brine, and dried over MgSO4. The solvent was evaporated to give 2.06 g of 1-ethoxy-4-iodobenzene as a slightly brown solid. The product was used for the next reaction without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.